![molecular formula C8H13ClF3N B13889444 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound known for its unique bicyclic structure. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s structure includes a trifluoromethyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step reactions. One common method includes the reaction of 5-bromo-7-fluoroquinoxaline with 8-oxa-3-azabicyclo[3.2.1]octane in N-methyl-2-pyrrolidone (NMP) at room temperature, followed by heating in a microwave vial at 180°C for 20 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is employed in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: Shares a similar bicyclic structure but lacks the trifluoromethyl group.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups and properties.
Uniqueness
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H13ClF3N |
|---|---|
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H |
Clave InChI |
FPHCEZGZEPZRAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


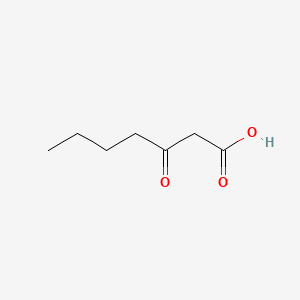

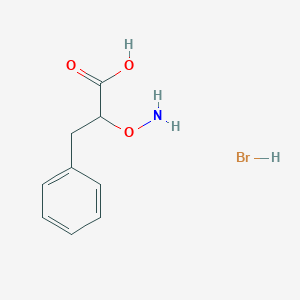

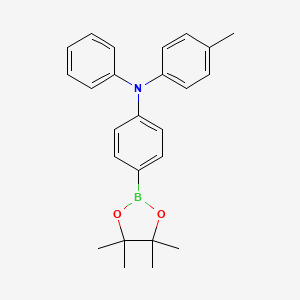
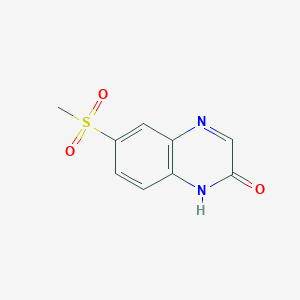

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)


![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
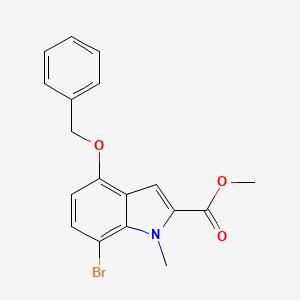
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

